molecular formula C8H5F5N2O2 B4269532 2-(pentafluorophenoxy)acetohydrazide CAS No. 80703-24-8

2-(pentafluorophenoxy)acetohydrazide

Cat. No. B4269532
CAS RN: 80703-24-8
M. Wt: 256.13 g/mol
InChI Key: DIAULXZUNNOHLK-UHFFFAOYSA-N
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Description

2-(pentafluorophenoxy)acetohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 2-(pentafluorophenoxy)acetohydrazide is not well understood, but it is believed to involve the inhibition of acetylcholinesterase and the induction of apoptosis in cancer cells. It may also have other mechanisms of action that have yet to be discovered.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various biological systems. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase and induce apoptosis in cancer cells. In vivo studies have shown that it can reduce the levels of aldehydes and ketones in biological samples.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(pentafluorophenoxy)acetohydrazide in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase. This makes it a potential tool for studying the role of acetylcholinesterase in various biological processes. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving 2-(pentafluorophenoxy)acetohydrazide. One direction is to further investigate its mechanism of action and identify other potential targets for inhibition. Another direction is to study its potential applications in the treatment of neurological disorders and cancer. Additionally, its use as a reagent for the determination of aldehydes and ketones in biological samples could be further explored.

Scientific Research Applications

2-(pentafluorophenoxy)acetohydrazide has been used in various scientific research applications, including as a reagent for the determination of aldehydes and ketones in biological samples. It has also been used as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5N2O2/c9-3-4(10)6(12)8(7(13)5(3)11)17-1-2(16)15-14/h1,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAULXZUNNOHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)OC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213627
Record name 2-(2,3,4,5,6-Pentafluorophenoxy)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80703-24-8
Record name 2-(2,3,4,5,6-Pentafluorophenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80703-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3,4,5,6-Pentafluorophenoxy)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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